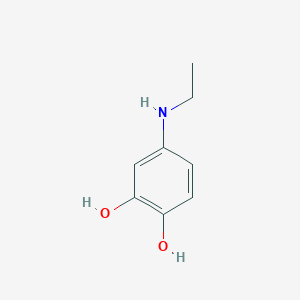

4-(Ethylamino)benzene-1,2-diol

Description

4-(Ethylamino)benzene-1,2-diol is a phenolic compound characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 2, and an ethylamino group (-NHCH₂CH₃) at position 2. The compound is of interest in medicinal chemistry due to its structural resemblance to neurotransmitters and resveratrol analogs, suggesting possible applications in cancer therapy, enzyme inhibition, and antimicrobial activity .

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-(ethylamino)benzene-1,2-diol |

InChI |

InChI=1S/C8H11NO2/c1-2-9-6-3-4-7(10)8(11)5-6/h3-5,9-11H,2H2,1H3 |

InChI Key |

HYUIDAKMNFQPTI-UHFFFAOYSA-N |

SMILES |

CCNC1=CC(=C(C=C1)O)O |

Canonical SMILES |

CCNC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(ethylamino)benzene-1,2-diol with structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Aza-Resveratrol Analogs

- Examples: 4-[(E)-(p-Tolylimino)methyl]benzene-1,2-diol 4-[(E)-(4-Hydroxyphenylimino)methyl]benzene-1,2-diol

- Key Differences: Substituents: The ethylamino group in this compound is replaced with imine-linked aromatic groups (e.g., p-tolyl or 4-hydroxyphenyl). Biological Activity: Aza-resveratrol analogs exhibit potent estrogen receptor α (ERα) antagonism and anticancer activity against breast cancer cells, attributed to enhanced hydrogen bonding and hydrophobic interactions in the ERα binding pocket .

Alkoxy-Substituted Derivatives

- Examples :

- Key Differences: Substituents: Alkoxy groups (e.g., methoxy, hexyloxy) replace the ethylamino group. Physicochemical Properties: Alkoxy derivatives have higher logP values (e.g., 4a: logP ~1.2; 4e: logP ~4.5) due to increased hydrophobicity, reducing aqueous solubility but enhancing lipid bilayer penetration . Applications: These compounds are primarily used in synthetic chemistry as intermediates, lacking reported biological activity compared to the pharmacologically active ethylamino derivative .

Halogenated Derivatives

- Examples: 4-(2-(Chloroamino)ethyl)benzene-1,2-diol 4-(2-Bromo-4-hydroxybenzyl)benzene-1,2-diol

- Key Differences: Substituents: Halogens (Cl, Br) are introduced to the ethylamino group or aromatic ring. Biological Activity: Bromophenol derivatives show carbonic anhydrase (CA) and cholinesterase inhibition, while chloro-substituted analogs are associated with oxidative stress pathways in neurodegenerative diseases .

Hydroxyethyl and Phenethyl Derivatives

- Examples :

- Key Differences: Substituents: Hydroxyethyl or phenethyl groups replace the ethylamino moiety. Enzyme Inhibition: The phenethyl derivative acts as a competitive urease inhibitor (Ki = 1.48 μM), leveraging hydrophobic interactions with the enzyme’s active site. In contrast, the ethylamino group’s basicity may favor interactions with acidic residues . Antioxidant Capacity: Hydroxyethyl derivatives exhibit stronger antioxidant activity due to additional hydroxyl groups, while the ethylamino group’s electron-donating effects are less pronounced .

Neurotransmitter Analogs

- Examples: 4-(2-Aminoethyl)benzene-1,2-diol (structural analog of dopamine) 4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol (norepinephrine derivative)

- Key Differences: Substituents: Ethylamino vs. methylamino or hydroxylated ethyl chains. Pharmacology: Norepinephrine analogs show adrenergic receptor binding, while the ethylamino derivative’s lack of a β-hydroxyl group limits its direct neurotransmitter activity. However, its planar structure may facilitate intercalation into DNA or protein targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.